Tert-butyl 4-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate Tert-butyl 4-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 2168794-27-0
VCID: VC5257384
InChI: InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-9-13(8-14)6-4-10(15)5-7-13/h10H,4-9,14H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CC2(CCC1CC2)CN
Molecular Formula: C13H24N2O2
Molecular Weight: 240.347

Tert-butyl 4-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate

CAS No.: 2168794-27-0

Cat. No.: VC5257384

Molecular Formula: C13H24N2O2

Molecular Weight: 240.347

* For research use only. Not for human or veterinary use.

Tert-butyl 4-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate - 2168794-27-0

Specification

CAS No. 2168794-27-0
Molecular Formula C13H24N2O2
Molecular Weight 240.347
IUPAC Name tert-butyl 4-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate
Standard InChI InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-9-13(8-14)6-4-10(15)5-7-13/h10H,4-9,14H2,1-3H3
Standard InChI Key BZMYCGMSOPRMNR-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CC2(CCC1CC2)CN

Introduction

Tert-butyl 4-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate is a synthetic organic compound with the molecular formula C13H24N2O2C_{13}H_{24}N_2O_2. It belongs to the class of bicyclic amines and is characterized by its rigid azabicyclo[2.2.2]octane structure, which imparts unique steric and electronic properties. The compound has applications in medicinal chemistry, particularly as a structural scaffold in drug design due to its stability and functional versatility.

Structural Features:

  • The azabicyclo[2.2.2]octane core provides a rigid, three-dimensional framework.

  • The tert-butyl ester group enhances the compound's lipophilicity, making it suitable for hydrophobic interactions in biological systems.

  • The aminomethyl substituent offers a reactive site for further functionalization or interaction with biological targets.

Synthesis

The synthesis of tert-butyl 4-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate typically involves:

  • Cyclization reactions to form the azabicyclo[2.2.2]octane core.

  • Introduction of the tert-butyl ester group through esterification.

  • Functionalization at the 4-position with an aminomethyl group.

Detailed synthetic routes are often proprietary but generally rely on well-established organic chemistry techniques such as reductive amination or nucleophilic substitution.

Applications in Medicinal Chemistry

Tert-butyl 4-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate is primarily used as a building block in drug development due to its:

  • Structural Rigidity: The bicyclic framework ensures defined spatial orientation, which can enhance binding specificity to biological targets.

  • Functional Versatility: The aminomethyl group allows for derivatization, enabling the creation of diverse analogs.

  • Stability: The tert-butyl ester group provides metabolic stability, prolonging the compound's activity in vivo.

Potential Applications:

  • As a scaffold for beta-lactamase inhibitors, which are critical in combating antibiotic resistance .

  • In the design of ligands targeting specific receptors or enzymes due to its unique steric properties.

Safety and Handling

Although specific safety data for tert-butyl 4-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate is not widely available, general precautions for handling organic amines and esters should be followed:

  • Use personal protective equipment (PPE) such as gloves and goggles.

  • Work in a well-ventilated area or fume hood to avoid inhalation of vapors.

  • Store in a cool, dry place away from oxidizing agents.

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